Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol
Description
Rel-(4S,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at position 4, a fluorine atom at position 5, and two methyl groups at position 3. This stereospecific configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the hydroxyl group) and steric hindrance (due to the dimethyl substituents). Such features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to stereochemical and electronic modifications.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-7(2)4-9-3-5(8)6(7)10/h5-6,9-10H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
JETLXIXZJFCRIB-NTSWFWBYSA-N |
Isomeric SMILES |
CC1(CNC[C@@H]([C@H]1O)F)C |
Canonical SMILES |
CC1(CNCC(C1O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine derivative.
Scientific Research Applications
Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below compares Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol with analogs identified in literature and commercial catalogs:
Functional Group Impact on Properties
- Fluorine Substitution : Fluorine at position 5 (target) vs. positions 3/5 (difluoropiperidine) alters electronic effects. Fluorine enhances metabolic stability and lipophilicity in all cases .
Biological Activity
Rel-(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a hydroxyl group at the 4-position and a fluorine atom at the 5-position of the piperidine ring. This unique structure influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 145.19 g/mol |
| Solubility | Soluble in water |
| Chemical Class | Piperidine derivative |
Synthesis
The synthesis of this compound typically involves fluorination of a piperidine precursor using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selectivity in fluorine introduction . The compound can also be produced in its hydrochloride salt form to enhance solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity to specific receptors and enzymes due to its electronegative nature, which can stabilize interactions through hydrogen bonding.
- Neurotransmitter Systems : Studies indicate that this compound may modulate neurotransmitter release, potentially influencing pain perception and inflammatory responses .
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Analgesic Effects : The compound has been investigated for its potential analgesic properties, with studies suggesting it may interact with pain pathways in the central nervous system .
- Anti-inflammatory Properties : Its structural characteristics allow it to influence inflammatory responses, making it a candidate for further research in anti-inflammatory therapies.
- Anticancer Potential : Computer-aided drug design models have predicted anti-cancer properties for this compound, indicating possible applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Pain Modulation : A study demonstrated that this compound could significantly reduce pain responses in animal models by modulating neurotransmitter levels in the brain .
- Inflammation Research : Another investigation highlighted its effectiveness in reducing markers of inflammation in vitro and in vivo, suggesting a mechanism involving inhibition of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Rel-(3S,4S,5S)-3-fluoro-5-methoxy-piperidinol | Similar piperidine structure | Methoxy substitution |
| (2R,3R,4S,5R)-2-(4-amino-5-fluoro-pyrrolo) | Contains a different nitrogenous base | Distinct pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
